molecular formula C19H19N3O2S B6557792 N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040678-14-5

N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6557792
CAS No.: 1040678-14-5
M. Wt: 353.4 g/mol
InChI Key: PARIXNUHAKKWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole-acetamide derivative characterized by a central 1,3-thiazole ring substituted at position 4 with an acetamide group. The acetamide moiety is further modified with a 4-ethoxyphenyl group, while the thiazole ring bears a phenylamino substituent at position 2 (Figure 1). Key structural features include:

  • Acetamide linker: Enhances solubility and serves as a scaffold for functional group modifications.
  • 4-Ethoxyphenyl group: Introduces lipophilicity and electron-donating effects.
  • Tautomerism: The compound exists as a 1:1 equilibrium mixture of two tautomeric forms—3c-I (keto form) and 3c-A (enol form)—as confirmed by ¹H NMR studies .

This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, and kinases, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)20-18(23)12-16-13-25-19(22-16)21-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARIXNUHAKKWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines an ethoxyphenyl group with a phenylamino-thiazole moiety. The following sections detail its biological activities, including anticancer, antimicrobial, and antiparasitic effects, alongside relevant research findings and data.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, the compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines.

1.1 In Vitro Studies

A study evaluating the cytotoxic effects of several thiazole derivatives, including this compound, demonstrated that it effectively reduced cell viability in LoVo and MCF-7 cancer cells. The IC50 values for these cell lines were reported to be below 50 µM, indicating potent anticancer activity (see Table 1) .

Compound Cell Line IC50 (µM) Effect
This compoundLoVo< 50Cytotoxic
This compoundMCF-7< 50Cytotoxic

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Specifically, treatment with the compound resulted in an increase in cells arrested at the G0/G1 phase and a decrease in S-phase populations, suggesting a disruption in cell cycle progression .

2. Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains.

2.1 Bacterial Inhibition Studies

In a series of antimicrobial susceptibility tests, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Inhibitory
Escherichia coli16Inhibitory

3. Antiparasitic Activity

The antiparasitic potential of thiazole derivatives has been explored in the context of leishmaniasis and malaria.

3.1 Leishmanicidal Effects

In vitro studies have shown that compounds similar to this compound exhibit leishmanicidal activity against Leishmania infantum. The compounds led to significant ultrastructural changes in the parasites and increased nitric oxide production in treated macrophages .

3.2 Malaria Studies

Additionally, modifications to the thiazole ring structure have been linked to enhanced antimalarial activity against Plasmodium falciparum, with specific structural features correlating with increased potency .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Features Reference
N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide 4-Ethoxyphenyl (R1), Phenylamino (R2) C₁₉H₂₀N₄O₂S Tautomeric equilibrium (1:1)
Mirabegron 4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl (R1), 2-Amino (R2) C₂₁H₂₄N₄O₂S Beta-3 adrenergic agonist; FDA-approved for overactive bladder
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl (R1), Acetamide (R2) C₁₂H₁₂N₂O₃S COX/LOX inhibitor; anti-inflammatory activity
N-(4-bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (F042-0759) 4-Bromophenyl (R1), Urea-linked 2-methoxyphenyl (R2) C₂₀H₁₈BrN₅O₃S Kinase inhibitor; high binding affinity in docking studies

Key Observations:

Substituent Impact on Bioactivity: Mirabegron’s 2-amino group and hydroxy-phenylethyl chain confer selectivity for beta-3 adrenergic receptors, unlike the phenylamino group in the target compound, which may favor kinase or enzyme interactions . Compound 6a’s 4-hydroxy-3-methoxyphenyl group enhances anti-inflammatory activity via COX/LOX inhibition, highlighting how electron-donating groups modulate target engagement .

Tautomerism and Reactivity: The target compound’s tautomeric equilibrium (3c-I/3c-A) contrasts with Mirabegron’s stable 2-amino-thiazole structure. This dynamic behavior may influence metabolic stability or binding kinetics .

Indazole and Thiazolidinone Analogues

Table 2: Indazole-Acetamide Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (6b) Indazole 4-Ethoxyphenyl, Morpholine-carbonyl Anti-proliferative (cancer cell lines)
N-(3-fluorophenyl)-2-(2-{[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide Thiazole-Quinazoline hybrid Fluorophenyl, Quinazoline-morpholine AuroraA/STK1 kinase inhibitor

Key Observations:

  • Scaffold Flexibility : Indazole derivatives (e.g., 6b) replace the thiazole ring but retain the acetamide linker, demonstrating that core modifications can shift activity toward antiproliferative pathways .

Key Observations:

  • Synthetic Complexity : The target compound’s synthesis involves straightforward cyclization, whereas Mirabegron requires multi-step catalysis, reflecting scalability challenges .
  • Analytical Signatures : Aromatic proton regions in ¹H NMR distinguish substituents (e.g., ethoxy vs. nitro groups), aiding structural validation .

Preparation Methods

Steglich Esterification-Based Amide Coupling

The most widely documented method involves a two-step process: (1) synthesis of the thiazole-acetic acid intermediate and (2) amide bond formation with 4-ethoxyaniline via Steglich esterification.

Step 1: Synthesis of 2-[2-(Phenylamino)-1,3-Thiazol-4-yl]Acetic Acid
The thiazole core is constructed through cyclization of thiourea derivatives with α-halo ketones. For example, reaction of phenylthiourea with 4-chloroacetoacetic acid in ethanol yields 2-(2-phenylamino-thiazol-4-yl)acetic acid. Key conditions include:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (70–80°C)

  • Reaction time: 4–6 hours

Step 2: Amide Coupling with 4-Ethoxyaniline
The acetic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). A representative procedure includes:

  • Molar ratio: 1:1.3 (acid:EDC)

  • Catalyst: 0.08 equiv DMAP

  • Reaction time: 24 hours at room temperature

  • Yield: 68–72% after recrystallization (ethyl acetate/hexane)

Alternative Coupling Methods

While less common, carbodiimide-mediated coupling using hydroxybenzotriazole (HOBt) has been reported for analogous acetamides. This method employs:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Coupling agents: HOBt and EDC·HCl

  • Temperature: 0°C to room temperature

  • Advantages: Reduced epimerization risk compared to Steglich conditions

Reaction Optimization and Critical Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Byproducts Observed
Dichloromethane8.9372<5%
THF7.52658–10%
DMF36.75812–15%

Data adapted from

Polar aprotic solvents like DMF increase reactivity but promote side reactions, while DCM balances yield and purity.

Temperature and Time Dependence

A kinetic study revealed:

  • Optimal temperature: 20–25°C (yield: 72%)

  • At 0°C: Yield drops to 55% with incomplete conversion

  • Above 30°C: Diacylation byproducts increase to 18%

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 10.21 (s, 1H, NHCO)

  • δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.65 (s, 1H, thiazole-H)

  • δ 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3)

  • δ 3.72 (s, 2H, CH2CO)

IR (KBr):

  • 3280 cm⁻¹ (N-H stretch)

  • 1665 cm⁻¹ (C=O amide)

  • 1590 cm⁻¹ (C=N thiazole)

Purity Assessment

High-performance liquid chromatography (HPLC) methods developed for related thiazole acetamides show:

  • Column: C18 (150 × 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile/water (70:30)

  • Retention time: 6.8 minutes

  • Purity: >99% (area normalization)

Industrial-Scale Considerations

Catalyst Recycling

Pilot studies demonstrate that DMAP can be recovered via:

  • Acid-base extraction (HCl/NaOH)

  • Solvent partitioning (ethyl acetate/water)
    Recovery rate: 82–85% after three cycles

Waste Stream Management

Key strategies include:

  • EDC hydrolysis to urea derivatives for safe disposal

  • Solvent recovery via fractional distillation (85% THF reclaimed)

  • Heavy metal content in effluents: <1 ppm (EPA compliant)

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Diacylation byproductsSlow amine addition (2 h)Byproducts reduced to 3%
Thiazole ring oxidationNitrogen atmosphere during synthesisPurity improved to 99.5%
Low solubility in DCMCo-solvents (5% DMF)Reaction time halved

Data synthesized from

Q & A

Basic: What synthetic routes are reported for N-(4-ethoxyphenyl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, and how are intermediates characterized?

The compound is synthesized via multi-step reactions, often involving palladium-catalyzed cross-coupling, nucleophilic substitution, and deprotection steps. For example:

  • Step 1 : Trityl protection of indazole amines using trityl chloride in methanol with triethylamine as a base, followed by recrystallization for purification .
  • Step 2 : Reduction of nitro groups using Pd/C under hydrogen atmosphere, confirmed by disappearance of nitro peaks in NMR .
  • Step 3 : Coupling of intermediates with 4-ethoxyphenyl acetamide groups under reflux conditions in solvents like THF or DMF .
    Intermediates are characterized by 1H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm), HRMS for molecular ion confirmation, and TLC for purity assessment .

Basic: Which analytical techniques are critical for confirming the identity and purity of this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent integration and chemical environment (e.g., thiazole ring protons at δ 6.8–7.5 ppm) .
  • HRMS : For exact mass verification (e.g., observed [M+H]+ at m/z 396.51 vs. calculated 396.34) .
  • Elemental Analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .
  • TLC : Using silica gel plates with UV visualization to ensure absence of unreacted starting materials .

Advanced: How can tautomeric equilibria of this compound in solution be analyzed, and what factors influence the tautomer ratio?

The compound exhibits tautomerism between 3c-I (thiazolidinone) and 3c-A (dihydrothiazole) forms in a 1:1 ratio, as confirmed by 1H NMR splitting patterns and integration . Factors influencing tautomer ratios include:

  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize enolic forms via hydrogen bonding.
  • pH : Acidic conditions favor protonation of the thiazole nitrogen, shifting equilibrium.
  • Temperature : Elevated temperatures increase interconversion rates, broadening NMR signals .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

For X-ray crystallography:

  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement : Employ SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters for non-H atoms) and OLEX2 for structure visualization .
  • Validation : Check for twinning using Rmerge values and refine hydrogen bonds with restraints .

Advanced: What methodologies are used to evaluate its anti-proliferative activity, and how are mechanistic insights validated?

  • In vitro assays : MTT or SRB assays on cancer cell lines (e.g., A549 lung cancer) to determine IC50 values .
  • Apoptosis markers : Caspase-3 activation via fluorometric assays and PARP cleavage by Western blot .
  • Target engagement : Molecular docking (e.g., Glide/SP) to predict binding to kinases or tubulin, followed by enzymatic inhibition assays .

Advanced: How can contradictory data in biological activity studies be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations to confirm potency trends.
  • Off-target profiling : Use kinome-wide screening to rule out nonspecific effects .
  • Structural analogs : Compare activity of derivatives (e.g., KMU-193) to identify critical pharmacophores .

Advanced: What strategies guide structure-activity relationship (SAR) studies for thiazole-acetamide derivatives?

  • Substituent variation : Modify the 4-ethoxyphenyl group to assess steric/electronic effects (e.g., replace ethoxy with methoxy or halogens) .
  • Bioisosteric replacement : Swap thiazole with oxazole or pyridine rings to evaluate ring-specific interactions .
  • Pharmacokinetic optimization : Introduce morpholine or piperazine groups to enhance solubility and reduce logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.